

In-Depth Technical Guide: Hydroxy-PEG1-C2-methyl ester

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Compound of Interest

Compound Name: Hydroxy-PEG1-C2-methyl ester

Cat. No.: B1673962

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Core Compound Identification and Properties

Hydroxy-PEG1-C2-methyl ester is a heterobifunctional chemical compound commonly utilized as a linker in the development of therapeutic agents, particularly in the field of targeted protein degradation. Its structure features a hydroxyl group for further functionalization, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a methyl ester group.

Chemical Identity:

Identifier	Value
Systematic Name	methyl 3-(2-hydroxyethoxy)propanoate
Common Synonyms	Hydroxy-PEG1-methyl ester, HO-PEG1-COOMe
CAS Number	93673-82-6

Physicochemical Data:

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₄
Molecular Weight	148.16 g/mol
Exact Mass	148.0736 u
Elemental Analysis	C: 48.64%, H: 8.16%, O: 43.19%

Synthesis and Experimental Protocols

The synthesis of **Hydroxy-PEG1-C2-methyl ester** can be achieved through several synthetic routes. A common and illustrative method is based on the principles of the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. An analogous, well-documented procedure for a similar compound, tert-butyl 3-(2-hydroxyethoxy)propanoate, provides a strong basis for the synthesis of the methyl ester variant[1].

Inferred Synthesis of methyl 3-(2-hydroxyethoxy)propanoate:

This protocol is inferred from the synthesis of the tert-butyl ester analogue and adapted for the methyl ester target molecule.

Reaction Scheme:

Materials:

- Ethylene glycol (anhydrous)
- Sodium hydride (NaH)
- Methyl acrylate
- Anhydrous Tetrahydrofuran (THF)
- Deionized water
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of anhydrous ethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the sodium alkoxide.
- Add methyl acrylate to the reaction mixture and stir overnight at room temperature.
- Quench the reaction carefully with water.
- Remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and evaporate the solvent.
- Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the final product, methyl 3-(2-hydroxyethoxy)propanoate.

Application in PROTAC Technology

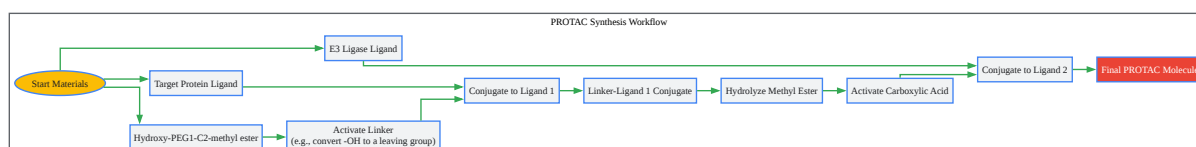
Hydroxy-PEG1-C2-methyl ester is primarily employed as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting ternary complex.

The hydrophilic nature of the PEG unit in **Hydroxy-PEG1-C2-methyl ester** can improve the solubility and pharmacokinetic properties of the PROTAC molecule. The terminal hydroxyl and methyl ester groups provide versatile handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.

Experimental Workflow for PROTAC Synthesis using Hydroxy-PEG1-C2-methyl ester:

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing **Hydroxy-PEG1-C2-methyl ester** as a linker.



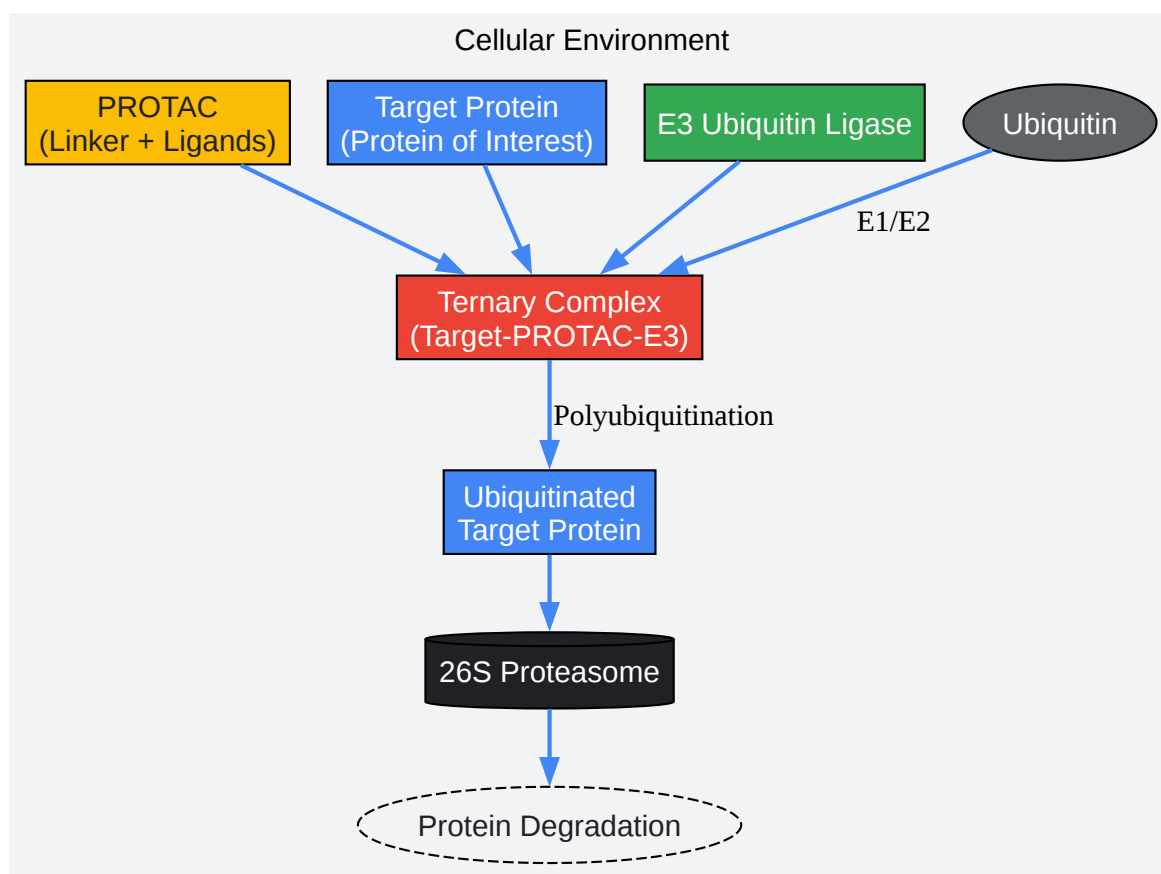
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A generalized workflow for the synthesis of a PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

While specific signaling pathways targeted by PROTACs utilizing **Hydroxy-PEG1-C2-methyl ester** are dependent on the specific target protein ligand incorporated, the general mechanism of action follows the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge to induce the proximity of the target protein and an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery.

The following diagram illustrates the general signaling pathway for PROTAC-mediated protein degradation.



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The PROTAC-mediated protein degradation pathway.

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References

- 1. tert-Butyl 3-(2-hydroxyethoxy)propanoate CAS#: 671802-00-9 [m.chemicalbook.com]
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Phone: (601) 213-4426

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